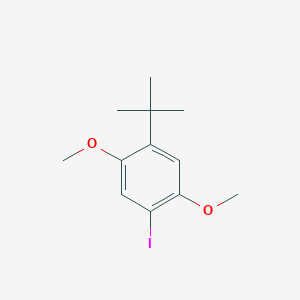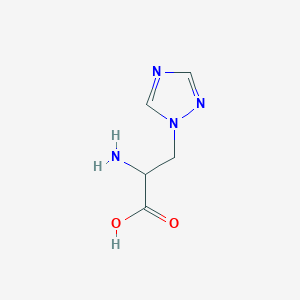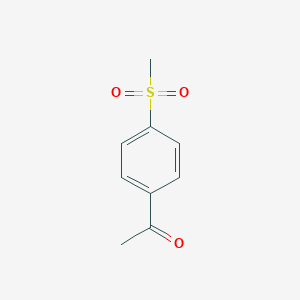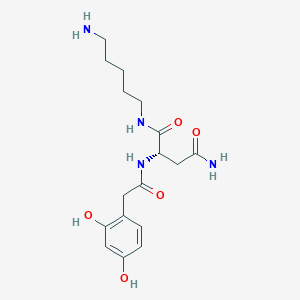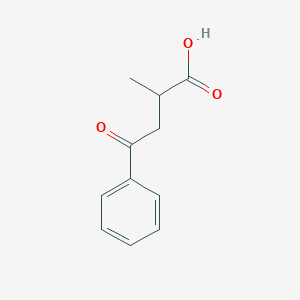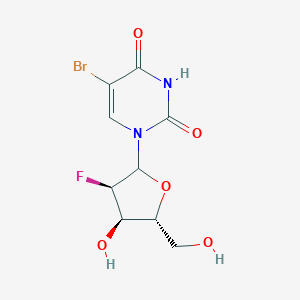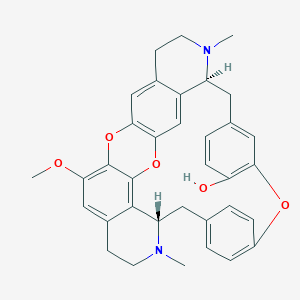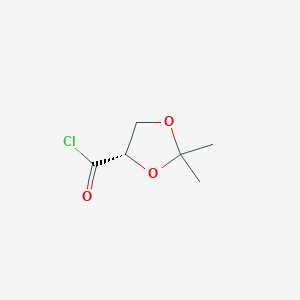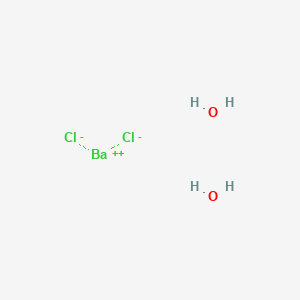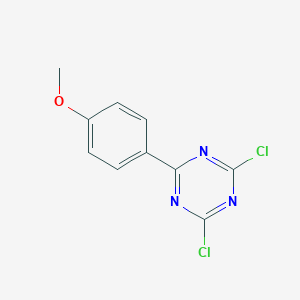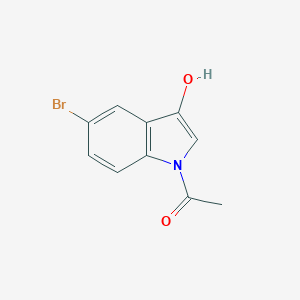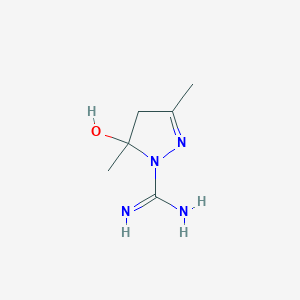
5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Synthesized through a specific method, this compound has shown promising results in several studies, highlighting its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide is not fully understood. However, studies have suggested that it may exert its effects through the inhibition of specific enzymes or proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide has several biochemical and physiological effects. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-cancer effects. In agriculture, it has been shown to have pesticidal activity against various pests. In material science, it has been shown to have corrosion inhibitory effects.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide in lab experiments is its ease of synthesis. Additionally, it has shown promising results in various studies, indicating its potential for further research. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide. In medicinal chemistry, further studies could investigate its potential as an anti-inflammatory and anti-cancer agent. In agriculture, further studies could investigate its pesticidal activity against specific pests. In material science, further studies could investigate its corrosion inhibitory effects on specific materials. Additionally, further studies could focus on elucidating its mechanism of action to better understand its potential applications.
Synthesis Methods
The synthesis of 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide involves the reaction of 5-hydroxy-3,5-dimethylpyrazole-1-carboxylic acid with ammonium carbamate. This reaction results in the formation of the desired compound, which can be further purified through recrystallization.
Scientific Research Applications
Several studies have investigated the potential applications of 5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory and anti-cancer agent. In agriculture, it has been investigated for its potential as a pesticide. In material science, it has been studied for its potential as a corrosion inhibitor.
properties
CAS RN |
113722-30-8 |
|---|---|
Product Name |
5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide |
Molecular Formula |
C6H12N4O |
Molecular Weight |
156.19 g/mol |
IUPAC Name |
5-hydroxy-3,5-dimethyl-4H-pyrazole-1-carboximidamide |
InChI |
InChI=1S/C6H12N4O/c1-4-3-6(2,11)10(9-4)5(7)8/h11H,3H2,1-2H3,(H3,7,8) |
InChI Key |
CQOLDVAEQAJWNS-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C)O)C(=N)N |
Canonical SMILES |
CC1=NN(C(C1)(C)O)C(=N)N |
synonyms |
1H-Pyrazole-1-carboximidamide, 4,5-dihydro-5-hydroxy-3,5-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



